Hydrogen-Bond Donor Count vs. Halogenated Analogs: Solubility and Permeability Implications
The target compound features two hydrogen-bond donor (HBD) atoms (both from the primary amide -CONH₂ on the phenyl ring), compared to zero HBDs in the closest comparator N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS not available, molecular formula C₁₆H₁₈ClN₃O₃), which bears only hydrogen-bond acceptors [1]. Quantitative topological polar surface area (TPSA) calculations yield approximately 94 Ų for the target compound versus ~64 Ų for the chloro-methoxy analog [2]. This difference correlates with increased aqueous solubility (predicted logS ~ -3.5 vs. ~ -4.2) at the cost of reduced passive membrane permeability (predicted logP ~ 2.1 vs. ~ 3.0) [2].
| Evidence Dimension | Hydrogen-bond donor count and predicted physicochemical descriptors |
|---|---|
| Target Compound Data | HBD = 2; HBA = 5; TPSA ≈ 94 Ų; AlogP ≈ 2.1; logS ≈ -3.5 |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide: HBD = 0; HBA = 5; TPSA ≈ 64 Ų; AlogP ≈ 3.0; logS ≈ -4.2 |
| Quantified Difference | ΔHBD = +2; ΔTPSA ≈ +30 Ų; ΔAlogP ≈ -0.9; ΔlogS ≈ +0.7 (more soluble) |
| Conditions | In silico prediction using standard drug-likeness models (e.g., SwissADME, Osiris Property Explorer) based on chemical structure |
Why This Matters
Procurement for cell-based assays or in vivo studies must account for solubility-driven differences in bioavailability; the target compound's superior predicted solubility may reduce the need for co-solvents that confound assay results.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Molinspiration Cheminformatics. Calculation of Molecular Properties (miLogP, TPSA, HBD/HBA count). Available at: https://www.molinspiration.com/cgi-bin/properties. View Source
